molecular formula C6H8N2O B1661303 3-Pyrrolidinecarbonitrile, 3-methyl-2-oxo- CAS No. 89532-49-0

3-Pyrrolidinecarbonitrile, 3-methyl-2-oxo-

Cat. No.: B1661303
CAS No.: 89532-49-0
M. Wt: 124.14
InChI Key: MXSTWOYDCTXDIV-UHFFFAOYSA-N
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Description

3-Pyrrolidinecarbonitrile, 3-methyl-2-oxo- is a chemical compound with the molecular formula C6H8N2O. It is also known by its IUPAC name, 3-methyl-2-oxopyrrolidine-3-carbonitrile

Preparation Methods

The synthesis of 3-Pyrrolidinecarbonitrile, 3-methyl-2-oxo- can be achieved through several synthetic routes. One common method involves the reaction of 3-methylpyrrolidine with cyanogen bromide under controlled conditions . The reaction typically requires a solvent such as acetonitrile and a catalyst to facilitate the process. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

3-Pyrrolidinecarbonitrile, 3-methyl-2-oxo- undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted and oxidized derivatives of the original compound.

Scientific Research Applications

3-Pyrrolidinecarbonitrile, 3-methyl-2-oxo- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-Pyrrolidinecarbonitrile, 3-methyl-2-oxo- exerts its effects involves interactions with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic and industrial applications .

Comparison with Similar Compounds

3-Pyrrolidinecarbonitrile, 3-methyl-2-oxo- can be compared with other similar compounds such as:

Properties

IUPAC Name

3-methyl-2-oxopyrrolidine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-6(4-7)2-3-8-5(6)9/h2-3H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXSTWOYDCTXDIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC1=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201275139
Record name 3-Methyl-2-oxo-3-pyrrolidinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201275139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89532-49-0
Record name 3-Methyl-2-oxo-3-pyrrolidinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89532-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-2-oxo-3-pyrrolidinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201275139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Pyrrolidinecarbonitrile, 3-methyl-2-oxo-
Reactant of Route 2
3-Pyrrolidinecarbonitrile, 3-methyl-2-oxo-
Reactant of Route 3
3-Pyrrolidinecarbonitrile, 3-methyl-2-oxo-
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3-Pyrrolidinecarbonitrile, 3-methyl-2-oxo-
Reactant of Route 5
3-Pyrrolidinecarbonitrile, 3-methyl-2-oxo-
Reactant of Route 6
3-Pyrrolidinecarbonitrile, 3-methyl-2-oxo-

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